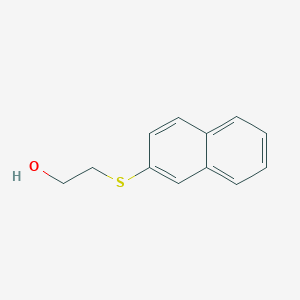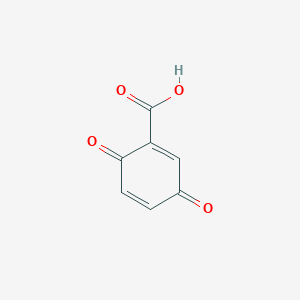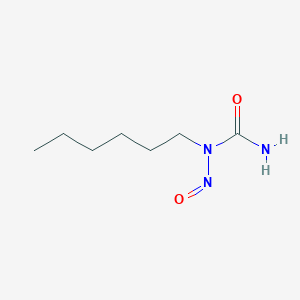
1-Hexyl-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-1-nitrosourea (HNU) is a chemical compound that is commonly used in scientific research to induce DNA damage. It is a member of the nitrosourea family of compounds, which are known to be potent alkylating agents. HNU is used in various fields of research, including cancer biology, neurobiology, and genetics.
Mecanismo De Acción
1-Hexyl-1-nitrosourea acts as an alkylating agent, which means that it can react with DNA and other cellular components to form covalent bonds. This can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription. 1-Hexyl-1-nitrosourea can also induce DNA cross-linking, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
1-Hexyl-1-nitrosourea can induce a range of biochemical and physiological effects in cells. These effects include DNA damage, cell cycle arrest, apoptosis, and necrosis. 1-Hexyl-1-nitrosourea can also induce oxidative stress and inflammation, which can contribute to cellular damage and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Hexyl-1-nitrosourea in lab experiments is its potent ability to induce DNA damage. This allows researchers to study the effects of DNA damage on cellular processes in a controlled environment. However, 1-Hexyl-1-nitrosourea can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-Hexyl-1-nitrosourea. One area of interest is the development of new methods for synthesizing 1-Hexyl-1-nitrosourea and other nitrosourea compounds. Another area of interest is the use of 1-Hexyl-1-nitrosourea in combination with other DNA-damaging agents to study the effects of multiple types of DNA damage on cellular processes. Additionally, there is a need for further research on the biochemical and physiological effects of 1-Hexyl-1-nitrosourea on different cell types and in different disease models.
Métodos De Síntesis
1-Hexyl-1-nitrosourea can be synthesized by reacting hexylamine with nitrous acid. The reaction results in the formation of a nitrosourea compound that can be purified and used in research applications.
Aplicaciones Científicas De Investigación
1-Hexyl-1-nitrosourea is widely used in scientific research to induce DNA damage in cells. This damage can be used to study the mechanisms of DNA repair, cell cycle regulation, and cell death. 1-Hexyl-1-nitrosourea is also used to study the effects of DNA damage on gene expression and protein synthesis.
Propiedades
Número CAS |
18774-85-1 |
|---|---|
Nombre del producto |
1-Hexyl-1-nitrosourea |
Fórmula molecular |
C7H15N3O2 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-hexyl-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O2/c1-2-3-4-5-6-10(9-12)7(8)11/h2-6H2,1H3,(H2,8,11) |
Clave InChI |
JQPBCNVLZQUNCT-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C(=O)N)N=O |
SMILES canónico |
CCCCCCN(C(=O)N)N=O |
Otros números CAS |
18774-85-1 |
Sinónimos |
1-Hexyl-1-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



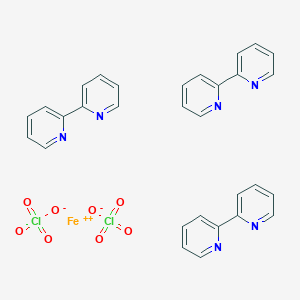

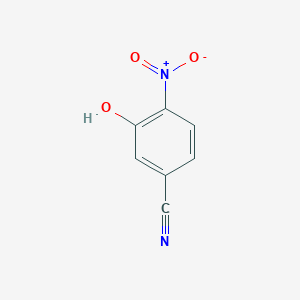
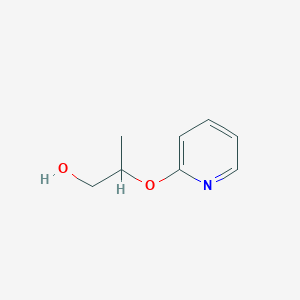
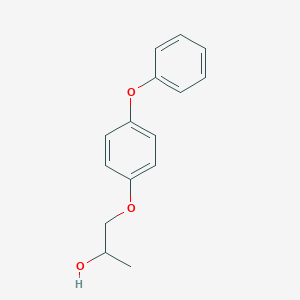
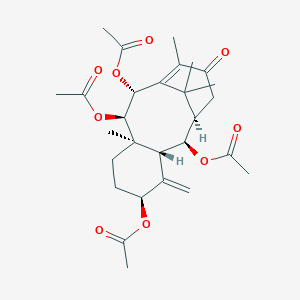
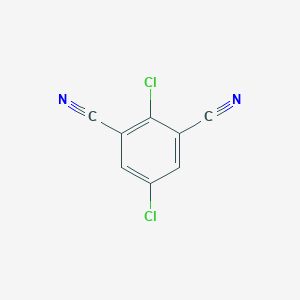
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
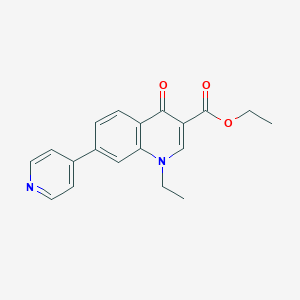
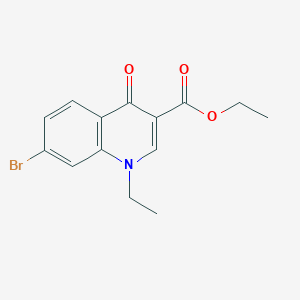
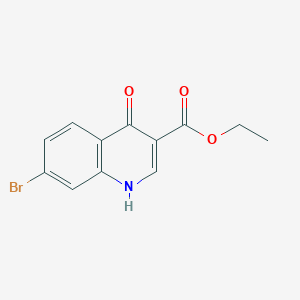
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
